Cas no 61844-85-7 (Heparin derived Tetrasaccharide)

Heparin-derived tetrasaccharide is a structurally defined oligosaccharide obtained through the controlled depolymerization of heparin. This tetrasaccharide retains key functional motifs of heparin, including specific sulfation patterns, which are critical for its biological activity. Its well-characterized structure ensures consistency in research applications, particularly in studying heparin-protein interactions, anticoagulant mechanisms, and glycobiology. The product offers advantages such as high purity, reproducibility, and suitability for mechanistic studies due to its low molecular weight and defined sequence. It serves as a valuable tool for investigating heparin-related pathways, enzyme inhibition, and structure-activity relationships without the heterogeneity of full-length heparin.
Heparin derived Tetrasaccharide structure
61844-85-7 structure
Product Name:Heparin derived Tetrasaccharide
CAS No:61844-85-7
MF:C24H40N2O39S6
MW:1172.95440387726
CID:890913
PubChem ID:131953072
Update Time:2025-06-08

Heparin derived Tetrasaccharide Chemical and Physical Properties

Names and Identifiers

    • Heparin derived Tetrasaccharide MW1200 Da
    • HEPARIN DERIVED DP4 SACCHARIDE
    • Heparin derived Tetrasaccharide
    • O-2-O-Sulfo-alpha-L-idopyranuronosyl-(1-4)-O-2-deoxy-6-O-sulfo-2-(sulfoamino)-beta-D-glucopyranosyl-(1-4)-O-2-O-sulfo-alpha-L-idopyranuronosyl-(1-4)-2-deoxy-2-(sulfoamino)-D-glucose 6-(hydrogen sulfate)
    • Heparin derived dp4 saccharide ammonium salt
    • (2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid
    • HepMer_dp04_0003
    • heparin-derived tetrasaccharide
    • 4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose
    • DeltaHexUA(2S)-GlcNS(6S)-IdoUA-GlcNS(6S)
    • 61844-85-7
    • CHEBI:91149
    • Inchi: 1S/C24H40N2O39S6/c27-1-4(25-66(38,39)40)8(29)13(5(28)2-56-68(44,45)46)59-24-18(65-71(53,54)55)12(33)15(19(63-24)21(36)37)61-22-7(26-67(41,42)43)9(30)14(6(58-22)3-57-69(47,48)49)60-23-17(64-70(50,51)52)11(32)10(31)16(62-23)20(34)35/h1,4-19,22-26,28-33H,2-3H2,(H,34,35)(H,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)/t4-,5+,6+,7+,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19+,22-,23+,24+/m0/s1
    • InChI Key: BDBBCJOYPBLJAN-HSSCXJIJSA-N
    • SMILES: S(N([H])[C@@]1([H])[C@]([H])(O[C@]2([H])[C@]([H])(C(=O)O[H])O[C@]([H])([C@@]([H])([C@@]2([H])O[H])OS(=O)(=O)O[H])O[C@]([H])([C@@]([H])(C([H])([H])OS(=O)(=O)O[H])O[H])[C@@]([H])([C@]([H])(C([H])=O)N([H])S(=O)(=O)O[H])O[H])O[C@]([H])(C([H])([H])OS(=O)(=O)O[H])[C@]([H])([C@]1([H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@]([H])(C(=O)O[H])O1)O[H])O[H])OS(=O)(=O)O[H])(=O)(=O)O[H]

Computed Properties

  • Exact Mass: 1073.9858668g/mol
  • Monoisotopic Mass: 1073.9858668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 15
  • Hydrogen Bond Acceptor Count: 37
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 20
  • Complexity: 2320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -10.5
  • Topological Polar Surface Area: 626Ų

Experimental Properties

  • Density: 2.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.94 g/l) (25 º C),

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